1-Bromo-4-(bromomethyl)-2-methoxybenzene
CAS No.: 1148110-16-0
Cat. No.: VC4538153
Molecular Formula: C8H8Br2O
Molecular Weight: 279.959
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1148110-16-0 |
---|---|
Molecular Formula | C8H8Br2O |
Molecular Weight | 279.959 |
IUPAC Name | 1-bromo-4-(bromomethyl)-2-methoxybenzene |
Standard InChI | InChI=1S/C8H8Br2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 |
Standard InChI Key | ZKSAFWBHFTUHMZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)CBr)Br |
Introduction
Chemical Identity and Structural Characteristics
1-Bromo-4-(bromomethyl)-2-methoxybenzene belongs to the class of di-brominated methoxybenzenes. The compound’s IUPAC name reflects the substitution pattern: a bromine atom at position 1, a bromomethyl group (-CHBr) at position 4, and a methoxy group (-OCH) at position 2 on the benzene ring . Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 279.96 g/mol |
SMILES | COC1=C(C=CC(=C1)CBr)Br |
InChIKey | ZKSAFWBHFTUHMZ-UHFFFAOYSA-N |
PubChem CID | 59138085 |
The planar aromatic system and electron-withdrawing bromine atoms influence its electronic properties, enhancing reactivity toward electrophilic and nucleophilic agents .
Synthesis and Reactivity
Reactivity Profile
The bromomethyl group (-CHBr) is highly reactive, participating in nucleophilic substitutions (S2) with amines, thiols, or alkoxides to form alkylated products. The aryl bromide moiety facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling carbon-carbon and carbon-heteroatom bond formation . Computational studies predict a collision cross-section (CCS) of 144.3 Ų for the [M+H]+ adduct, indicating moderate polarity and potential utility in mass spectrometry-based analyses .
Physicochemical Properties
Property | Estimated Value |
---|---|
Boiling Point | 280–320°C (decomposes) |
Solubility | Soluble in DCM, THF; insoluble in HO |
Density | 1.8–2.0 g/cm³ |
The methoxy group enhances solubility in polar aprotic solvents, while bromine atoms contribute to high density and refractive index .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s bifunctional bromine groups make it a candidate for synthesizing kinase inhibitors or anticancer agents. For example, brominated aromatics are precursors to PARP inhibitors, which target DNA repair pathways in oncology .
Materials Science
In polymer chemistry, 1-bromo-4-(bromomethyl)-2-methoxybenzene can act as a cross-linking agent or monomer for conductive polymers. Its rigid structure may improve thermal stability in polybenzoxazines or epoxy resins.
Agricultural Chemistry
Brominated compounds are explored as agrochemical intermediates. The methoxy group could modulate lipophilicity, enhancing herbicidal or fungicidal activity .
Hazard | Precautionary Measures |
---|---|
Skin/Eye Irritant | Wear nitrile gloves, goggles |
Respiratory Hazard | Use fume hood |
Environmental Toxicity | Avoid aqueous discharge |
The compound’s GHS classification likely includes H314 (causes severe skin burns) and H410 (toxic to aquatic life) .
Comparison with Structural Isomers
Positional isomerism significantly impacts reactivity. For instance, 4-bromo-1-(bromomethyl)-2-methoxybenzene (CAS 854778-42-0) exhibits distinct electronic effects due to bromine’s para orientation relative to the methoxy group . This alters its dipole moment and susceptibility to electrophilic attack compared to the 1-bromo-4-(bromomethyl) isomer.
Recent Research and Patents
PubChem lists patents referencing this compound, though details are proprietary. A 2023 study (unpublished) utilized it in synthesizing luminescent metal-organic frameworks (MOFs), highlighting its role in materials innovation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume